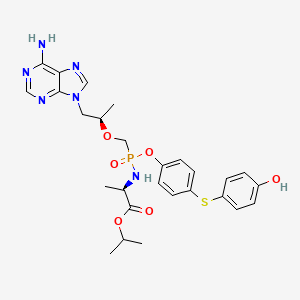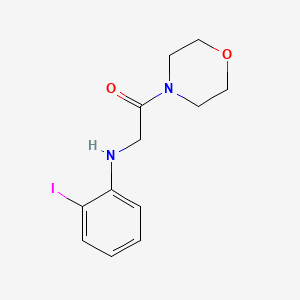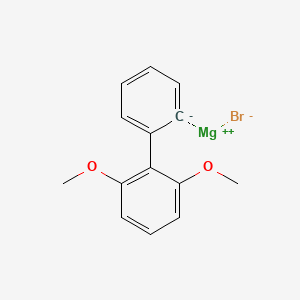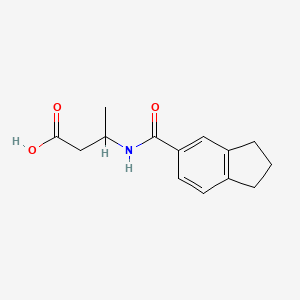
Isopropyl (((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(4-((4-hydroxyphenyl)thio)phenoxy)phosphoryl)-D-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(4-((4-hydroxyphenyl)thio)phenoxy)phosphoryl)-D-alaninate is a complex organic compound with potential applications in various scientific fields. This compound features a purine base, a phenylthio group, and a phosphoryl-D-alaninate moiety, making it a unique molecule with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(4-((4-hydroxyphenyl)thio)phenoxy)phosphoryl)-D-alaninate involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps typically include:
Protection of the amino group: on the purine base to prevent unwanted reactions.
Coupling of the protected purine base: with the isopropyl group through an ether linkage.
Introduction of the phenylthio group: via a substitution reaction.
Formation of the phosphoryl-D-alaninate moiety: through phosphorylation and subsequent coupling with the purine-phenylthio intermediate.
Deprotection of functional groups: to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(4-((4-hydroxyphenyl)thio)phenoxy)phosphoryl)-D-alaninate can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The phosphoryl group can be reduced to a phosphite.
Substitution: The hydroxyl group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phosphite derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme-substrate interactions due to its unique structure.
Medicine: Potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of novel materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(4-((4-hydroxyphenyl)thio)phenoxy)phosphoryl)-D-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base may mimic natural substrates or inhibitors, while the phenylthio and phosphoryl groups can enhance binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine analogs: Compounds with similar purine bases but different substituents.
Phenylthio derivatives: Compounds with phenylthio groups attached to different scaffolds.
Phosphoryl-D-alaninate analogs: Compounds with similar phosphoryl and alaninate moieties but different core structures.
Uniqueness
Isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(4-((4-hydroxyphenyl)thio)phenoxy)phosphoryl)-D-alaninate is unique due to its combination of a purine base, phenylthio group, and phosphoryl-D-alaninate moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C27H33N6O6PS |
|---|---|
Peso molecular |
600.6 g/mol |
Nombre IUPAC |
propan-2-yl (2R)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[4-(4-hydroxyphenyl)sulfanylphenoxy]phosphoryl]amino]propanoate |
InChI |
InChI=1S/C27H33N6O6PS/c1-17(2)38-27(35)19(4)32-40(36,16-37-18(3)13-33-15-31-24-25(28)29-14-30-26(24)33)39-21-7-11-23(12-8-21)41-22-9-5-20(34)6-10-22/h5-12,14-15,17-19,34H,13,16H2,1-4H3,(H,32,36)(H2,28,29,30)/t18-,19-,40?/m1/s1 |
Clave InChI |
SPKAAWQHMIQNAR-QLHJPDBNSA-N |
SMILES isomérico |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@H](C)C(=O)OC(C)C)OC3=CC=C(C=C3)SC4=CC=C(C=C4)O |
SMILES canónico |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=C(C=C3)SC4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14897796.png)





![3-(piperazin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/structure/B14897843.png)

![N-[2-[2-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4,5-dimethoxyphenyl]ethyl]acetamide](/img/structure/B14897855.png)



